molecular formula C20H15N3 B11082771 1'-Methyl-1',4'-dihydro-2,3'-biquinoline-4'-carbonitrile

1'-Methyl-1',4'-dihydro-2,3'-biquinoline-4'-carbonitrile

Cat. No.: B11082771
M. Wt: 297.4 g/mol
InChI Key: BNNILAUPXGFLQZ-UHFFFAOYSA-N
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Description

1’-Methyl-1’,4’-dihydro-2,3’-biquinoline-4’-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. This compound is characterized by its fused quinoline rings and a nitrile group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1’-Methyl-1’,4’-dihydro-2,3’-biquinoline-4’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1’-methyl-1’,4’-dihydro-2,3’-biquinolyl with organolithium compounds . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1’-Methyl-1’,4’-dihydro-2,3’-biquinoline-4’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline rings.

Common reagents used in these reactions include organolithium compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-Methyl-1’,4’-dihydro-2,3’-biquinoline-4’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Methyl-1’,4’-dihydro-2,3’-biquinoline-4’-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, altering their activity and thus affecting biochemical processes .

Comparison with Similar Compounds

1’-Methyl-1’,4’-dihydro-2,3’-biquinoline-4’-carbonitrile can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

1-methyl-3-quinolin-2-yl-4H-quinoline-4-carbonitrile

InChI

InChI=1S/C20H15N3/c1-23-13-17(16(12-21)15-7-3-5-9-20(15)23)19-11-10-14-6-2-4-8-18(14)22-19/h2-11,13,16H,1H3

InChI Key

BNNILAUPXGFLQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(C2=CC=CC=C21)C#N)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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